

Technical Support Center: Titanium Nitride (TiN) Diffusion Barriers on Titanium Silicide (TiSi₂)

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Compound of Interest

Compound Name: *Titanium disilicide*

Cat. No.: *B078298*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium nitride (TiN) as a diffusion barrier on titanium silicide (TiSi₂).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TiN diffusion barrier failed after high-temperature annealing. What are the common causes?

A1: TiN diffusion barrier failure at elevated temperatures is a common issue. The primary causes include:

- **Columnar Grain Structure:** Sputtered TiN films often exhibit a columnar grain structure. These vertical grain boundaries act as fast diffusion paths for silicon from the TiSi₂ layer or the overlying metal layer (e.g., Aluminum or Copper).^[1]
- **Insufficient Thickness:** The TiN layer may be too thin to effectively block interdiffusion. A critical thickness is often required to ensure a dense and continuous barrier.^[2]
- **Pinholes and Defects:** Defects such as pinholes in the TiN film can act as localized points for barrier breakdown, leading to junction spiking and device failure.^[3]

- **Reaction with Overlying Metal:** The overlying metal layer (e.g., Aluminum) can react with the TiN barrier at higher temperatures, forming intermetallic compounds like Al_3Ti , which compromises the barrier's integrity.[4]
- **Non-Optimal Stoichiometry:** The stoichiometry of the TiN film is crucial. Both nitrogen vacancies and excess nitrogen can affect the film's density and diffusion barrier properties.[5][6]

Q2: I'm observing high leakage currents in my devices after metallization. Could the TiN barrier be the cause?

A2: Yes, a compromised TiN barrier is a likely cause of increased leakage currents. When the barrier fails, metal (like Al or Cu) can diffuse into the underlying silicon, creating "spikes" that short-circuit the p-n junctions.[3][7][8] This is often a more sensitive indicator of barrier failure than what can be observed with material characterization techniques like Rutherford Backscattering Spectrometry (RBS) alone.[8]

Q3: How can I improve the performance of my TiN diffusion barrier?

A3: Several strategies can be employed to enhance the effectiveness of TiN diffusion barriers:

- **Deposition Method:**
 - **Atomic Layer Deposition (ALD):** ALD can produce denser and more conformal TiN films with better barrier properties compared to traditional sputtering, especially for thin layers. [1][2]
 - **Chemical Vapor Deposition (CVD):** TiCl_4 -based CVD processes can create conformal TiN layers suitable for high-aspect-ratio structures.[9][10]
- **Multilayer Structures:** Inserting thin layers of titanium (Ti) within the TiN film (e.g., a Ti/TiN/Ti stack) can disrupt the columnar growth of TiN, creating a more tortuous path for diffusing species and improving barrier performance.[5]
- **Stuffing the Grain Boundaries:** Post-deposition treatments, such as exposure to oxygen or in-situ plasma treatment, can "stuff" the grain boundaries with atoms that block the fast diffusion paths.

- Optimizing Deposition Parameters: Fine-tuning parameters like nitrogen partial pressure during reactive sputtering can alter the film's microstructure from a columnar to a more fine-grained structure, which can improve barrier properties.[\[11\]](#)

Q4: What is the typical thickness range for a TiN diffusion barrier on TiSi₂?

A4: The optimal thickness of a TiN barrier depends on the specific application, subsequent processing temperatures, and the deposition method. Generally, thicknesses can range from a few nanometers to over 100 nm. For advanced applications requiring very thin barriers, thicknesses below 10 nm are being investigated.[\[12\]](#) However, it's crucial to determine the "critical thickness" for your specific process, below which the barrier properties degrade significantly.[\[2\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental studies on TiN diffusion barriers.

Table 1: TiN Barrier Performance vs. Annealing Temperature

Barrier Structure	Overlying Metal	TiN Thickness (nm)	Annealing Temperature (°C)	Annealing Time (min)	Outcome	Reference
Al/TiN/TiSi ₂ /Si	Al	-	550	30	Stable	[3]
Al/TiN/TiSi ₂ /Si	Al	-	600	30	Significant intermixing	[3]
Al/TiN/Ti/Si	Al	-	500	15	Stable	[3]
Al/Ti/Si	Al	N/A	450	15	Barrier failure	[3]
Cu/TiN/SiO ₂	Cu	3	750	30	Excellent barrier performance	[1]
Al/TiN(47.5)/Ti(5)/TiN(47.5)/Ti/Si	Al	100 (total)	500	30	Improved barrier performance over single layer TiN	[5]

Table 2: Material Properties of TiN Films

Deposition Method	Film Thickness (nm)	Roughness (RMS)	Resistivity ($\mu\Omega\cdot\text{cm}$)	Density (g/cm^3)	Reference
Sputtering	26.5	0.9 nm	75.3	-	[1]
Sputtering	3	Smoother than 26.5 nm film	-	-	[1]
Ion Beam Assisted Deposition	-	< 1 nm	-	5.80	[4]

Experimental Protocols

Protocol 1: Deposition of a Ti/TiN Multilayer Barrier via Sputtering

This protocol describes a general procedure for depositing a Ti/TiN multilayer structure, which has been shown to improve barrier performance.[5]

- Substrate Preparation:
 - Begin with a silicon substrate on which a TiSi_2 layer has been formed.
 - Perform a pre-deposition clean to remove any native oxide. A common method is a dip in a dilute hydrofluoric acid (HF) solution (e.g., $\text{HF}:\text{H}_2\text{O} = 1:50$).
- System Pump-Down: Load the substrate into a multi-chamber sputtering system and pump down to a base pressure typically in the range of 10^{-7} Torr or lower to minimize contaminants.
- Titanium Adhesion Layer Deposition:
 - Deposit a thin layer of Titanium (Ti) directly onto the TiSi_2 . This layer improves adhesion and contact resistance. A typical thickness might be in the range of 10-40 nm.[6]
 - Sputtering is performed from a Ti target in an Argon (Ar) atmosphere.

- Titanium Nitride (TiN) Layer Deposition:
 - Without breaking vacuum, introduce Nitrogen (N₂) gas into the chamber along with Ar.
 - Deposit the TiN layer by reactive sputtering from the Ti target. The ratio of N₂ to Ar will determine the stoichiometry of the film.
- Intermediate Titanium Layer Deposition (for multilayer):
 - Stop the N₂ gas flow.
 - Deposit a thin Ti interlayer (e.g., 5 nm).^[5] This layer helps to disrupt the columnar growth of the subsequent TiN layer.
- Second TiN Layer Deposition:
 - Re-introduce N₂ gas and deposit the second TiN layer.
- Final Metal Deposition:
 - Without breaking vacuum, move the substrate to a different chamber for the deposition of the primary conductor, such as Aluminum (Al) or Copper (Cu).

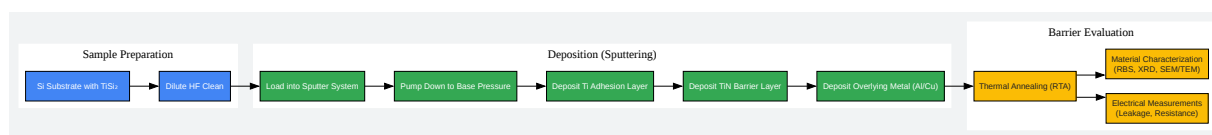
Protocol 2: Evaluation of TiN Barrier Performance using Thermal Annealing

This protocol outlines a method for testing the thermal stability of the deposited barrier.

- Sample Preparation: Prepare samples with the complete metallization stack (e.g., Al/TiN/TiSi₂/Si).
- Annealing:
 - Place the samples in a rapid thermal annealing (RTA) furnace or a conventional tube furnace.^[1]
 - Purge the furnace with an inert gas, such as Nitrogen (N₂) or Argon (Ar), to prevent oxidation.

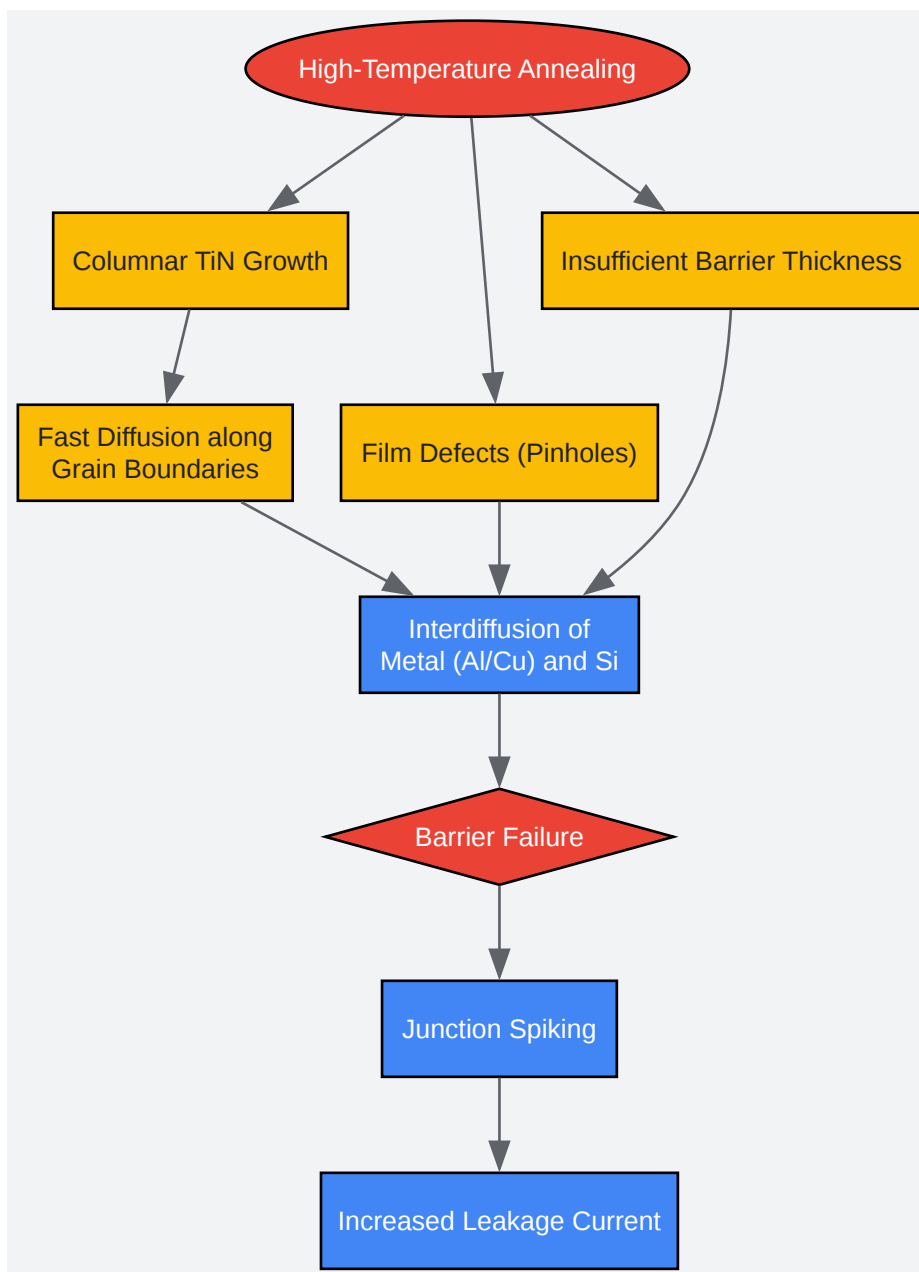
- Ramp up the temperature to the desired setpoint (e.g., 400°C, 500°C, 600°C).
- Hold at the setpoint for a specific duration (e.g., 30 minutes).[3]
- Cool the samples down to room temperature in the inert atmosphere.
- Post-Annealing Characterization:
 - Electrical Measurements: Measure the leakage current of p-n junction diodes and the contact resistance to assess electrical degradation.[3][8]
 - Sheet Resistance: Use a four-point probe to measure the change in sheet resistance of the film stack, which can indicate intermetallic compound formation.
 - Material Characterization:
 - Rutherford Backscattering Spectrometry (RBS): To analyze atomic composition and interdiffusion across the layers.[6][11]
 - X-ray Diffraction (XRD): To identify crystalline phases formed after annealing.[13]
 - Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visually inspect for structural changes, such as junction spiking or delamination.[1][4]

Visualizations



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Caption: Workflow for TiN diffusion barrier deposition and evaluation.



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Caption: Causes and effects of TiN diffusion barrier failure.

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